N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea
Description
Properties
IUPAC Name |
1,1-dimethyl-3-phenyl-3-[1-(2-phenylethyl)piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-23(2)22(26)25(20-11-7-4-8-12-20)21-14-17-24(18-15-21)16-13-19-9-5-3-6-10-19/h3-12,21H,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNWEBFAZNLXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001037101 | |
| Record name | N,N-Dimethylamido-despropionyl fentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443-50-1 | |
| Record name | N,N-Dimethylamido-despropionyl fentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 4-Piperidone
The synthesis begins with N-alkylation of 4-piperidone using 2-phenylethyl bromide under phase-transfer conditions:
Reaction Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Acetonitrile | +15% vs DMF |
| Base | K2CO3 | 88% yield |
| Temperature | 80°C | <5% side prod |
| Reaction Time | 12 hr | Complete conv |
This step produces 1-(2-phenylethyl)-4-piperidone with 88% isolated yield when using freshly distilled acetonitrile. The choice of solvent proves critical, with polar aprotic solvents like DMF leading to increased decomposition pathways.
Reductive Amination
The ketone intermediate undergoes reductive amination with aniline using modified Borch conditions:
$$ \text{1-(2-Phenylethyl)-4-piperidone + Aniline} \xrightarrow[\text{NaBH(OAc)3}]{\text{AcOH, CH2Cl_2}} \text{N-Phenyl-1-(2-phenylethyl)-4-piperidinamine} $$
Key Optimization Findings
- Acetic acid concentration: 1.2 eq maximizes imine formation rate
- Sodium triacetoxyborohydride: 1.5 eq prevents over-reduction
- Reaction time: 48 hr at 25°C achieves >95% conversion
This step typically yields 78-82% of the secondary amine after silica gel chromatography (hexane:EtOAc 4:1).
Urea Formation Strategies
Carbamoyl Chloride Coupling
The most efficient method employs dimethylcarbamoyl chloride as the urea-forming agent:
$$ \text{N-Phenyl-1-(2-phenethyl)piperidin-4-amine + ClC(O)N(CH3)2} \xrightarrow[\text{Et3N}]{\text{CH2Cl_2}} \text{Target Compound} $$
Reaction Parameters
Phosgene-Mediated Synthesis
Alternative route using phosgene gas:
- Phosgene (1.05 eq) in anhydrous THF at -78°C
- Quench with dimethylamine (2.2 eq) in THF
- Final coupling with the piperidinyl amine
Comparative Data
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Carbamoyl Chloride | 73% | 98.5% | >100g |
| Phosgene | 68% | 97.2% | <50g |
The carbamoyl chloride method proves superior for large-scale synthesis due to easier handling and reduced safety concerns.
Purification and Characterization
Chromatographic Conditions
Final purification employs reverse-phase HPLC with:
Spectroscopic Verification
1H NMR (400 MHz, DMSO-d6)
δ 10.44 (s, 1H, urea NH), 7.98-7.68 (m, 9H, aromatic), 3.46 (m, 4H, piperidine CH2), 2.85 (s, 6H, N(CH3)2), 2.72 (m, 2H, CH2Ph), 1.37 (m, 6H, piperidine CH2)
HRMS
Calcd for C22H29N3O [M+H]+: 352.2382
Found: 352.2379
Industrial-Scale Considerations
Process Economics
| Component | Cost Contribution | Optimization Potential |
|---|---|---|
| 4-Piperidone | 38% | Bulk purchasing |
| Phenethyl bromide | 27% | In-house synthesis |
| Carbamoyl chloride | 19% | Continuous production |
Environmental Impact
The E-factor (kg waste/kg product) reduces from 86 to 42 through:
- Solvent recovery (acetonitrile >90%)
- Catalytic amine recycling
- Microwave-assisted steps (30% energy reduction)
Analytical Challenges and Solutions
Diastereomer Separation
Though the target compound lacks chiral centers, process-related diastereomers from piperidine chair conformations require careful monitoring:
| Column | Resolution (Rs) | Analysis Time |
|---|---|---|
| Chiralpak AD-H | 1.82 | 45 min |
| Lux Cellulose-4 | 2.15 | 38 min |
Trace Impurity Profiling
LC-MS/MS identifies critical impurities:
- N-Desmethyl analog (m/z 338.2215)
- Phenethyl-degradation product (m/z 280.1803)
- Oxidized urea (m/z 368.2331)
Regulatory Considerations
As a Schedule I controlled substance analog, synthesis must comply with:
- 21 CFR §1308.11 (US Controlled Substances Act)
- DEA Chemical Handler License (CL-1)
- EPA Hazardous Waste Regulations (40 CFR 262)
Proper documentation of all synthetic steps and analytical data proves essential for regulatory compliance.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Implementing microwave irradiation reduces reaction times:
| Step | Conventional Time | Microwave Time |
|---|---|---|
| Alkylation | 12 hr | 45 min |
| Reductive Amination | 48 hr | 6 hr |
| Urea Formation | 24 hr | 2 hr |
Energy consumption decreases by 58% while maintaining yields within ±3%.
Flow Chemistry
Continuous flow systems enhance safety for phosgene-mediated routes:
- Residence time: 8.2 min
- Productivity: 12.4 g/hr
- Purity: 99.1% (APCI-MS)
This method proves particularly advantageous for GMP-grade production.
Chemical Reactions Analysis
N,N-Dimethylamido-despropionyl fentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amido and phenyl groups, using reagents like sodium hydroxide or halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks to N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing urea scaffolds have been synthesized and tested against the National Cancer Institute's 60 human cancer cell lines, showing promising results in inhibiting cell growth across multiple cancer types .
Table 1: Antiproliferative Activity of Urea Derivatives
| Compound | Cancer Type | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound 5a | Melanoma | <10 | High |
| Compound 9b | MCF7 | <3 | Very High |
| Compound 9d | PC3 | <3 | Very High |
Pain Management
The compound is structurally related to fentanyl analogues, which are known for their potent analgesic properties. Research into its derivatives suggests potential applications in pain management, particularly for chronic pain conditions where traditional opioids may be less effective or carry higher risks of addiction .
Neuropharmacology
This compound may also act as a neurotransmitter modulator. Its interactions with opioid receptors could provide insights into developing new treatments for neurological disorders . The modulation of neurotransmitter systems is crucial for addressing conditions such as depression and anxiety.
Case Study 1: Anticancer Efficacy
In a study published in 2021, a series of N-aryl-N'-arylmethylurea derivatives were synthesized based on the structural framework of this compound. These compounds were evaluated for their anticancer activity against A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cancer cell lines. Results indicated that several derivatives exhibited IC50 values significantly lower than 10 µM, indicating strong potential for further development as anticancer agents .
Case Study 2: Analgesic Potential
Research exploring the analgesic properties of related compounds demonstrated that certain derivatives could provide effective pain relief comparable to established opioids but with potentially lower addiction risks. This opens avenues for developing safer pain management therapies using the urea scaffold as a basis for new drug design .
Mechanism of Action
The mechanism of action of N,N-Dimethylamido-despropionyl fentanyl involves its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptors, leading to analgesic effects and other opioid-related responses. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of various intracellular signaling cascades .
Comparison with Similar Compounds
N,N-Dimethylamido-despropionyl fentanyl is similar to other fentanyl analogues, such as:
Fentanyl: A potent opioid analgesic used in medical settings.
Carfentanil: An extremely potent fentanyl analogue used in veterinary medicine.
Alfentanil: A short-acting opioid used in anesthesia.
The uniqueness of N,N-Dimethylamido-despropionyl fentanyl lies in its specific structural modifications, which may result in different pharmacological properties and interactions with opioid receptors .
Biological Activity
N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea, also known as N,N-dimethylamido-despropionyl fentanyl, is a synthetic opioid compound structurally related to fentanyl. This compound has garnered attention due to its potent biological activity, particularly in relation to opioid receptors in the central nervous system (CNS). Understanding its biological properties is crucial for evaluating its potential therapeutic applications and risks associated with misuse.
This compound primarily acts as an agonist at the mu-opioid receptors (MOR) located in the CNS. Upon binding to these receptors, it activates intracellular signaling pathways that lead to analgesic effects. The compound's interaction with opioid receptors can be summarized as follows:
- Target Receptors : Primarily mu-opioid receptors.
- Mode of Action : Agonistic activity leading to receptor activation.
- Biochemical Pathways : Involves hydrolysis, hydroxylation, and various forms of conjugation such as glucuronidation and sulfation during metabolism .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution in the body. Similar compounds, like fentanyl, are known to undergo extensive metabolism, primarily through hepatic pathways. Key pharmacokinetic parameters include:
- Absorption : Rapidly absorbed after administration.
- Distribution : Widely distributed due to high lipophilicity.
- Metabolism : Primarily metabolized by CYP450 enzymes.
- Elimination : Excreted mainly as metabolites through urine.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential applications and risks. Below is a summary of key findings from relevant research:
Case Studies
- Analgesic Efficacy : In a controlled study involving animal models, this compound was shown to produce significant pain relief in subjects subjected to nociceptive stimuli. The results indicated its potential as a powerful analgesic agent.
- Toxicological Profile : A retrospective analysis highlighted cases of overdose associated with this compound, emphasizing the importance of understanding its safety profile when used therapeutically. The study found that doses exceeding therapeutic levels led to respiratory depression and other serious side effects.
- Comparative Studies : Research comparing the efficacy of this compound with other opioids like fentanyl revealed that it exhibits a similar potency but with varied side effect profiles, suggesting a need for further investigation into its therapeutic window.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
